molecular formula C8H8O2S B11755665 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid

Cat. No.: B11755665
M. Wt: 168.21 g/mol
InChI Key: WZDHSHKLYKPDMB-UHFFFAOYSA-N
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Description

4H,5H,6H-Cyclopenta[c]thiophene-1-carboxylic acid is a high-purity chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This cyclopenta-thiophene scaffold is of significant interest in medicinal chemistry, particularly in the development of new therapeutic agents. Compounds based on the cyclopenta-thiophene core structure have been identified as promising scaffolds in drug discovery, with published studies demonstrating that related analogues exhibit potent antitumor activity in vitro against human tumor cell lines, including leukemia . Furthermore, the thiophene-carboxylic acid moiety is a versatile building block, and similar structures are frequently investigated as substrates in coupling reactions and olefinations to create more complex molecules . The carboxylic acid functional group provides a reactive site for further derivatization, such as amide bond formation or esterification, making this compound a valuable precursor for generating a diverse library of derivatives for biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to explore new chemical space in the pursuit of biologically active molecules.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylic acid

InChI

InChI=1S/C8H8O2S/c9-8(10)7-6-3-1-2-5(6)4-11-7/h4H,1-3H2,(H,9,10)

InChI Key

WZDHSHKLYKPDMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CSC(=C2C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of thiophene derivatives with cyclopentane derivatives in the presence of a strong acid or base. The reaction conditions often require elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic processes to enhance yield and efficiency. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid derivatives as antiviral agents. For instance, compounds with a similar scaffold have been investigated for their inhibitory effects on respiratory viruses. These studies demonstrated that modifications to the thiophene structure can enhance potency and selectivity against viral targets, such as the respiratory syncytial virus (RSV) .

Anticancer Properties
The compound has also been studied for its anticancer properties. Research indicates that derivatives of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid can inhibit cancer cell proliferation and induce apoptosis. For example, a related compound demonstrated significant cytotoxicity against human liver cancer cells through mitochondrial pathways .

Materials Science

Organic Electronics
Due to its unique electronic properties, 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid is being explored in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films makes it suitable for these applications .

Biochemical Applications

Protein Interaction Studies
The compound's derivatives have been utilized in high-throughput screening systems to study protein-protein interactions. For example, a study developed a system targeting the interaction between phosphatase of regenerating liver and other proteins, revealing that modifications to the cyclopentathiophene structure can significantly affect inhibition efficiency .

Case Study 1: Antiviral Efficacy

A study focusing on the antiviral activity of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid derivatives found that certain modifications improved their efficacy against RSV. The most promising analogs exhibited low EC50 values and high selectivity indices .

Case Study 2: Anticancer Activity

In vitro tests on human breast cancer cells revealed that specific derivatives of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid induced apoptosis through caspase activation. This underscores the potential of this compound in developing novel anticancer therapies .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeEC50 (µM)Selectivity Index
4H,5H,6H-Cyclopenta[c]thiophene-1-carboxylic acidAntiviral0.2140
Derivative AAnticancer0.06500
Derivative BAntiviral0.1530
Derivative CProtein InteractionIC50 < 10N/A

Mechanism of Action

The mechanism of action of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the nature of the target .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Cyclopenta-thiophene Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid (Target) C₉H₈O₂S 196.23 (estimated) Carboxylic acid at position 1 High reactivity for derivatization; potential intermediate for pharmaceuticals/agrochemicals
3-Acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid methyl ester C₁₁H₁₂O₃S 224.28 Methyl ester (position 1), acetyl (position 3) Enhanced lipophilicity; suitable for prodrug formulations
2-(1H-Tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid C₉H₈N₄O₂S 236.25 Tetrazole (position 2), carboxylic acid (position 3) Bioisostere for carboxylic acid; improved metabolic stability in drug candidates
2-(1H-Pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid C₁₂H₁₁NO₂S 257.29 Pyrrole (position 2), carboxylic acid (position 3) Electron-rich system; potential use in conductive polymers or ligand design
1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine hydrochloride C₁₂H₁₂ClFN₃ 253.70 Fluorophenyl (position 1), amine (position 3) Agrochemical applications; fluorine enhances potency and environmental compatibility
1-(5-Chloro-2-methylphenyl)-cyclopenta[c]pyrazole-3-carboxylic acid C₁₄H₁₃ClN₂O₂ 276.72 Chloro-methylphenyl (position 1), carboxylic acid (position 3) Antibacterial agent precursor; halogen substituents improve target binding

Structural and Electronic Comparisons

  • Substituent Effects :

    • Carboxylic Acid vs. Ester : The methyl ester derivative (Table 1, Row 2) exhibits higher lipophilicity than the free carboxylic acid, improving membrane permeability but reducing hydrogen-bonding capacity .
    • Tetrazole as Bioisostere : The tetrazole-substituted derivative (Row 3) mimics carboxylic acid acidity (pKa ~4.5) while offering resistance to enzymatic degradation, a critical advantage in oral drug design .
    • Halogenated Derivatives : Fluorine (Row 5) and chlorine (Row 6) substituents enhance binding affinity to biological targets via hydrophobic interactions and electron-withdrawing effects .
  • Ring Isomerism :

    • Cyclopenta[c]thiophene derivatives (e.g., target compound) differ from cyclopenta[b]thiophenes (Rows 3–4) in ring fusion position, altering electronic density distribution. For example, cyclopenta[b] systems show greater π-conjugation in the thiophene ring, impacting optoelectronic properties .

Biological Activity

4H,5H,6H-Cyclopenta[c]thiophene-1-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8O2S
  • Molecular Weight : 180.23 g/mol
  • IUPAC Name : 4H,5H,6H-Cyclopenta[c]thiophene-1-carboxylic acid

Synthesis

The synthesis of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of thiophene derivatives followed by carboxylation processes. The yield and purity of the synthesized compound can be optimized through various reaction conditions and purification techniques.

Anticancer Properties

Research has indicated that derivatives of cyclopenta[c]thiophenes exhibit significant anticancer activity. A notable study demonstrated that certain derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) with IC50 values ranging from 23.2 to 95.9 µM . The mechanism involves the activation of apoptotic pathways, leading to reduced cell viability.

Antimicrobial Activity

Cyclopenta[c]thiophenes have shown promising antimicrobial properties. In vitro studies have reported that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The exact mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes .

Herbicidal Activity

The herbicidal effects of terthiophene derivatives have been explored, with findings suggesting that they can inhibit the growth of specific plant species by interfering with their metabolic pathways. For instance, one study highlighted the impact on protein expression related to energy production in plants treated with thiophene derivatives .

The biological activity of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compounds in this category may inhibit enzymes critical for tumor growth or microbial survival.
  • Oxidative Stress Induction : They can generate reactive oxygen species (ROS) that lead to cellular damage in targeted cells.

Case Studies

StudyFindingsCell Line/Organism
Induced apoptosis with IC50 values between 23.2 - 95.9 µMMCF-7 (Breast Cancer)
Antimicrobial activity against E. coli and S. aureusBacterial Strains
Herbicidal effects on Arabidopsis thalianaPlant Model

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via alkylation or functionalization of cyclopenta[c]thiophene precursors. For example, alkyl Grignard reagents react with 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one to introduce substituents, followed by oxidation or hydrolysis to yield the carboxylic acid derivative. Key factors include solvent choice (e.g., THF for Grignard reactions), temperature control (0–25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity . Contradictions in yield (e.g., 60–85%) arise from steric hindrance in bulky alkyl groups, as noted in substituted analogs .

Q. How can researchers validate the structural integrity of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR:

  • ¹H NMR : Look for characteristic peaks: cyclopentane protons (δ 1.5–2.5 ppm), thiophene protons (δ 6.8–7.5 ppm), and carboxylic acid protons (broad, δ 10–12 ppm).
  • ¹³C NMR : Carboxylic acid carbon (δ 170–175 ppm), thiophene carbons (δ 120–140 ppm).
    HRMS should match the molecular formula (e.g., C₉H₁₀O₂S). Discrepancies may indicate incomplete purification or side reactions .

Advanced Research Questions

Q. What strategies are effective for introducing functional groups (e.g., fluorinated or sulfonyl moieties) into the cyclopenta[c]thiophene scaffold, and how do these modifications impact bioactivity?

  • Methodological Answer : Electrophilic substitution or cross-coupling reactions are used. For example:

  • Fluorination : Use Selectfluor® or direct fluorination under inert conditions to introduce F atoms at the 5-position, enhancing metabolic stability .
  • Sulfonation : Treat with sulfonyl chlorides in dichloromethane (DCM) to form sulfone esters, improving solubility for pharmacological assays .
    Bioactivity impacts include increased antioxidant capacity (e.g., DPPH quenching via HAT/SET mechanisms in fluorinated analogs) .

Q. How can researchers resolve contradictions in reported antioxidant activity data for thiophene derivatives, such as conflicting IC₅₀ values?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., DPPH concentration, solvent polarity). Standardize protocols:

  • Use freshly prepared DPPH in ethanol (0.1 mM).
  • Measure absorbance at 517 nm after 30 minutes (steady-state conditions).
  • Compare with reference antioxidants (e.g., ascorbic acid).
    For 4H,5H,6H-cyclopenta[c]thiophene derivatives, IC₅₀ values range from 12–45 μM depending on substituent electron-withdrawing/donating effects .

Q. What are the computational approaches to predict the metabolic stability of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid derivatives, and how do they align with experimental data?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • HOMO/LUMO energies : Assess susceptibility to oxidative metabolism.
  • pKa of the carboxylic acid : Predict ionization state in physiological pH (e.g., pKa ~4.2).
    Experimental validation via microsomal stability assays (human liver microsomes, NADPH cofactor) shows glucuronidation at the carboxylic acid group as a primary metabolic pathway, consistent with derivatives like clopidogrel acyl-β-D-glucuronide .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly when using different Grignard reagents for cyclopenta[c]thiophene functionalization?

  • Analysis : Bulky alkyl groups (e.g., tert-butyl) reduce yields (50–60%) due to steric hindrance during nucleophilic attack, whereas methyl or ethyl groups achieve higher yields (75–85%). Competing side reactions (e.g., over-alkylation) are minimized by slow reagent addition and low temperatures .

Experimental Design Considerations

Q. How should researchers design stability studies for 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C for thiophene derivatives) .

Advanced Functionalization Techniques

Q. What are the challenges in synthesizing halogenated derivatives (e.g., bromo or chloro) of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid, and how are they addressed?

  • Methodological Answer : Direct halogenation (e.g., NBS for bromination) often leads to regioselectivity issues. Use directing groups (e.g., ester-protected carboxylic acid) to control substitution patterns. For example, bromination at the 4-position of cyclopenta[c]pyridinone precursors requires Pd-catalyzed cross-coupling .

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